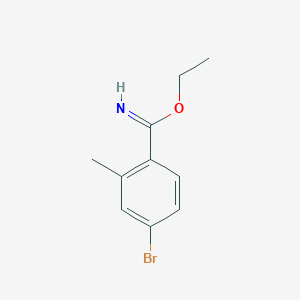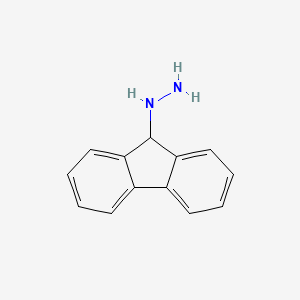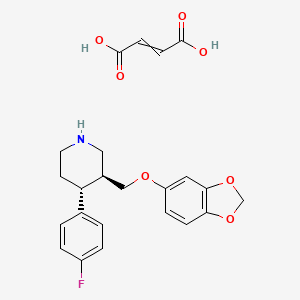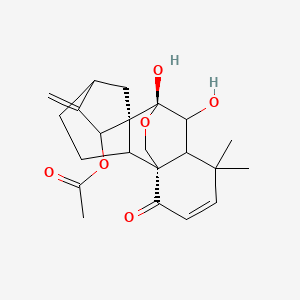
3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a methyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the reaction of 2,4-dimethylphenylhydrazine with 4-methyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazoles.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dimethylphenyl)-1H-pyrazol-5-amine: Lacks the methyl group at position 4.
3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazole: Lacks the amine group at position 5.
3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-(2,4-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,4-dimethylphenyl group and the methyl group on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
5-(2,4-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-7-4-5-10(8(2)6-7)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15) |
Clave InChI |
MLLSAENXIRPSCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=C(C(=NN2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


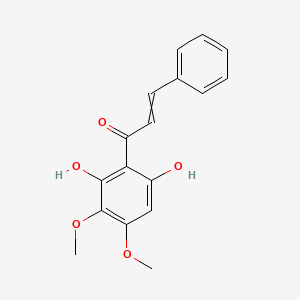
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
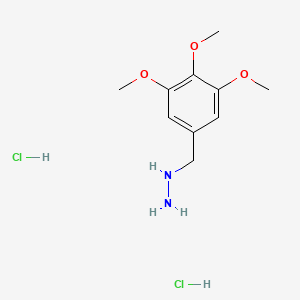
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)


